molecular formula C16H14N2O B11380308 5-methyl-N-phenyl-1H-indole-2-carboxamide

5-methyl-N-phenyl-1H-indole-2-carboxamide

Cat. No.: B11380308
M. Wt: 250.29 g/mol
InChI Key: PMIAQSIDRIUILX-UHFFFAOYSA-N
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Description

5-methyl-N-phenyl-1H-indole-2-carboxamide is a small molecule based on the privileged indole-2-carboxamide scaffold, a structure recognized for its diverse biological activities and significant research potential . This compound is provided for research purposes to investigate the pharmacological properties of this important chemical class. Indole-2-carboxamide derivatives have been identified as potent allosteric modulators of the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) with a central role in the nervous system . These modulators can either enhance or inhibit the binding and signaling of orthosteric ligands, offering a sophisticated means to study receptor function and a promising strategy for developing therapeutics for conditions like obesity and pain with potentially fewer side effects . Furthermore, this chemical series has demonstrated potent activity against Mycobacterium tuberculosis by inhibiting the mycobacterial membrane protein large 3 (MmpL3) transporter, a key player in the synthesis of the bacterial cell wall . This mechanism is distinct from many current tuberculosis drugs, making such compounds valuable tools for researching new anti-infective strategies, particularly against drug-resistant strains. Research also indicates that indole-2-carboxamides can act as agonists for the TRPV1 ion channel, which is involved in pain and inflammation, and as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a target for inflammatory diseases like ulcerative colitis . The "5-methyl" substitution on the indole ring is a feature known in medicinal chemistry optimization to fine-tune the compound's properties and potency . This product is intended for laboratory research use only.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

5-methyl-N-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C16H14N2O/c1-11-7-8-14-12(9-11)10-15(18-14)16(19)17-13-5-3-2-4-6-13/h2-10,18H,1H3,(H,17,19)

InChI Key

PMIAQSIDRIUILX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Space Exploration for Indole 2 Carboxamide Derivatives

Modular Synthetic Strategies for the Indole-2-Carboxamide Core

The construction of the indole-2-carboxamide core is typically achieved through two key processes: the formation of the amide bond and the synthesis of the indole (B1671886) ring itself.

A prevalent and versatile method for synthesizing indole-2-carboxamides is the coupling of an indole-2-carboxylic acid with a corresponding amine. This reaction is facilitated by various coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine.

Commonly employed coupling systems include:

EDC HCl/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) is a widely used combination. nih.govnih.gov This system effectively generates an active ester intermediate from the indole-2-carboxylic acid, which then readily reacts with an amine to form the amide bond. The reactions are typically carried out in solvents like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF) at room temperature. nih.gov N,N-diisopropylethylamine (DIPEA) is often added as a base to neutralize the hydrochloride salt and facilitate the reaction. nih.govnih.gov

BOP/DIPEA: The (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) reagent is another powerful coupling agent used for forming the amide linkage. mdpi.comnih.gov It is typically used with a base such as DIPEA in a solvent like dichloromethane (DCM). mdpi.comnih.gov The process involves stirring the indole-2-carboxylic acid with BOP and DIPEA before adding the amine, leading to the formation of the desired indole-2-carboxamide, often overnight at room temperature. mdpi.com

These methods are highly efficient for coupling various substituted indole-2-carboxylic acids with a wide range of amines, demonstrating their robustness in creating diverse libraries of compounds. nih.gov

Table 1: Common Amide Bond Coupling Reagents

Coupling Reagent System Base Typical Solvent Reaction Conditions Reference
EDC·HCl / HOBt DIPEA CH2Cl2 or DMF Room Temperature, 3-12 h nih.govnih.gov

Several named reactions are utilized to construct the indole nucleus. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole ring.

Hemetsberger–Knittel Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester. synarchive.comwikipedia.org The reaction proceeds via a postulated nitrene intermediate, although the exact mechanism is still under investigation. wikipedia.orggatech.edu While the yields can be high, the synthesis and stability of the azido (B1232118) starting material can be challenging. wikipedia.org This approach is valuable as it directly installs the ester group at the 2-position, which is a direct precursor to the carboxylic acid needed for amide coupling. The substitution pattern on the final indole, such as a methyl group at the 5-position, is determined by the substitution on the aryl ring of the initial propenoic ester.

Fischer Indole Synthesis: A widely used method, the Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govnih.gov For the synthesis of a 5-methyl-indole-2-carboxamide precursor, 4-methylphenylhydrazine (B1211910) would be reacted with an appropriate α-keto acid or ester, such as pyruvic acid or an ester thereof, to generate 5-methyl-1H-indole-2-carboxylic acid. nih.gov

Synthesis and Derivatization of N-Phenyl and 5-Substituted Indole-2-Carboxamides

To synthesize the specific compound 5-methyl-N-phenyl-1H-indole-2-carboxamide, chemists employ strategies that introduce the required substituents at the N-amide and C5-indole positions.

The N-phenyl group is introduced during the amide bond formation step. This is achieved by using aniline (B41778) as the amine nucleophile in the coupling reaction with 5-methyl-1H-indole-2-carboxylic acid. The standard coupling protocols, such as those using EDC/HOBt or BOP, are effective for this transformation. nih.govmdpi.comnih.gov For instance, the synthesis can be accomplished by coupling 5-methylindole-2-carboxylic acid with aniline to furnish the target N-phenyl amide. nih.gov In some cases, multi-component reactions can be used to construct the N-phenyl indole core in a single pot. nih.gov

The methyl group at the 5-position of the indole ring is most commonly introduced by selecting a starting material that already contains this substituent.

Using Substituted Precursors: The most direct route is to begin the synthesis with a precursor already bearing the 5-methyl group. For example, in a Fischer indole synthesis, (4-methylphenyl)hydrazine is used as the starting material. nih.gov Similarly, for a Hemetsberger-Knittel synthesis, the starting aldehyde would be derived from toluene. This ensures the methyl group is correctly positioned from the outset. Syntheses of various 5-substituted indole-2-carboxamides have shown that small, electron-donating groups like methyl are well-tolerated and can lead to potent compounds in certain biological assays. acs.org The synthesis of N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide, for example, starts from the commercially available 5-methylindole-2-carboxylic acid. nih.gov

Direct Methylation: While less common for this specific target, direct methylation of the indole ring is possible. However, controlling the regioselectivity can be challenging. Methods for N-methylation of the indole nitrogen using reagents like dimethyl carbonate (DMC) are well-documented, but C-methylation is more complex. st-andrews.ac.ukgoogle.comgoogle.com Selective C5-functionalization often requires directing groups or starting with a pre-functionalized ring.

Once the this compound core is assembled, further functionalization can be performed to explore the chemical space more broadly. The indole ring has several C-H bonds that can be selectively functionalized, although the inherent reactivity of the pyrrole (B145914) moiety often directs reactions to the C3 position. clockss.orgnih.gov

Directing Group Strategies: To achieve regioselectivity at other positions (C4, C6, C7), chemists often employ directing groups. nih.govacs.org A removable group can be temporarily installed on the indole nitrogen to direct a metal catalyst (e.g., palladium) to a specific C-H bond on the benzene (B151609) portion of the indole, allowing for selective arylation or vinylation. acs.org For instance, a carboxyl group at the C3 position has been used to direct C2-vinylation, followed by decarboxylation. acs.org Similarly, specific protecting groups on the indole nitrogen can direct functionalization to the C7 position. nih.gov

Annulation Reactions: Advanced transformations include annulation reactions where the indole-2-carboxamide acts as a building block for more complex fused heterocyclic systems. For example, base-promoted [4+3] annulation reactions of indole-2-carboxamides with other reagents can create novel seven-membered ring systems fused to the indole core. researchgate.net These advanced methods significantly expand the structural diversity accessible from the initial indole-2-carboxamide scaffold.

Table 2: List of Chemical Compounds

Compound Name
This compound
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
Hydroxybenzotriazole (HOBt)
Dichloromethane (CH2Cl2)
Dimethylformamide (DMF)
N,N-diisopropylethylamine (DIPEA)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
3-aryl-2-azido-propenoic ester
Phenylhydrazine
Pyruvic acid
Aniline
5-methyl-1H-indole-2-carboxylic acid
(4-methylphenyl)hydrazine
Toluene
Dimethyl carbonate (DMC)

Chemoinformatics-Assisted Library Design for Indole-2-Carboxamide Analogues

The design and synthesis of compound libraries based on the indole-2-carboxamide scaffold, including analogues of this compound, are increasingly guided by chemoinformatics. This computational approach facilitates the exploration of vast chemical space to identify novel derivatives with desired biological activities. By integrating virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby optimizing resources and accelerating the drug discovery process.

Chemoinformatics-driven strategies begin with the definition of a virtual library of potential indole-2-carboxamide analogues. This involves the systematic variation of substituents at different positions of the indole core and the N-phenyl ring. For the this compound template, key points of diversification include the indole nitrogen (N1), the C3, C4, C5, C6, and C7 positions of the indole ring, and the ortho, meta, and para positions of the N-phenyl ring.

Molecular docking is a prominent chemoinformatic tool used to predict the binding orientation and affinity of these virtual analogues within the active site of a biological target. nih.govresearchgate.netnih.gov For instance, studies on indole-2-carboxamide derivatives as inhibitors of enzymes like human liver glycogen (B147801) phosphorylase a (HLGPa) have employed docking algorithms to understand key interactions. nih.gov These studies often reveal that the indole core and the carboxamide linker are crucial for forming hydrogen bonds and other interactions with active site residues. nih.govresearchgate.netnih.gov The insights gained from docking can guide the selection of substituents that enhance these interactions.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA), are also instrumental. nih.gov These models correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. For indole-2-carboxamide derivatives, 3D-QSAR models have been developed that show good predictive ability, aiding in the design of new compounds with improved potency. nih.gov

Furthermore, virtual screening techniques, often based on docking scores or pharmacophore models, allow for the rapid filtering of large virtual libraries to identify a smaller, more manageable set of compounds for synthesis and biological testing. mdpi.comresearchgate.netnih.gov This approach has been successfully used to identify novel indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. mdpi.comrsc.org The process starts with a large database of compounds which are then computationally screened against a target, with the top-scoring hits being selected for further investigation. mdpi.com

The exploration of the chemical space for indole-2-carboxamide analogues is a key aspect of library design. Research has shown that modifications at various positions of the indole scaffold can significantly impact biological activity. For example, the introduction of halogenated benzene rings and long branches at specific positions has been shown to increase inhibitory activity against certain targets. mdpi.com The strategic selection of substituents allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov The table below illustrates some of the explored substitutions and their reported effects on activity.

Scaffold Substituent Position Substituent Type Observed Effect on Activity Target Reference
Indole-2-carboxamideC3Long branchIncreased inhibitory activityHIV-1 Integrase mdpi.com
Indole-2-carboxamideC6Halogenated benzeneIncreased inhibitory activityHIV-1 Integrase mdpi.com
Indole-2-carboxamideN-AmideAdamantyl, RimantadinePotent activityMycobacterium tuberculosis nih.gov
Indole-2-carboxamideC5Varied (e.g., Cl, Br, CH₂OH)Modulated antiproliferative activityEGFR, VEGFR-2, BRAFV600E nih.gov
Indole-2-carboxamideN-PhenylVaried substitutionsInfluenced cytotoxic and antiproliferative activitiesCancer Cell Lines researchgate.netmdpi.com

The integration of these chemoinformatic approaches provides a rational framework for the design of focused libraries of indole-2-carboxamide analogues. By leveraging computational power, researchers can navigate the vast chemical space more efficiently, leading to the discovery of novel compounds with potential therapeutic applications. This data-driven approach is essential in modern medicinal chemistry for the development of new and effective therapeutic agents. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional and Electronic Effects of Substituents on the Indole (B1671886) Ring (e.g., at C5, C3)

The substitution pattern on the indole ring of indole-2-carboxamides is a critical determinant of their biological activity. The electronic properties and the position of these substituents can significantly modulate the potency and efficacy of the compounds.

Research has shown that introducing substituents at the C5 position of the indole ring has a marked effect on the molecule's antiproliferative activity. For instance, the presence of an electron-withdrawing group, such as a chloro group at the C5 position, is often beneficial. acs.org In a series of N-(phenethyl)-indole-2-carboxamides, moving the chloro group from the C5 to the C6 position resulted in a drastic reduction in binding affinity to the CB1 allosteric site. acs.org Similarly, in another study, a 5-chloro substituted derivative was found to be more potent than its 5-methoxy substituted counterpart, suggesting that electron-withdrawing substituents at this position are favorable for certain biological activities. rsc.org The introduction of a halogen at the C5 position can also lead to additional halogen bond interactions with protein residues, such as Leu764 and/or Thr766, which can enhance binding. mdpi.com

The C3 position of the indole ring is another key site for modification. The nature and size of the substituent at this position can influence the compound's interaction with its biological target. In one study, it was found that the type of substituent at the C3 position of 5-haloindole derivatives had a significant impact on the van der Waals interaction surface with the target protein. mdpi.com The order of antiproliferative activity was found to be H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl, indicating that smaller, less bulky groups at the C3 position are preferred for this particular activity. nih.gov However, in other contexts, such as the development of anti-Trypanosoma cruzi agents, N-methylation of the indole at the C1 position and methylation of the amide linker were found to restore potency, possibly by returning the molecule to a more favorable spatial orientation. acs.org

The table below summarizes the effects of various substituents on the indole ring of indole-2-carboxamide derivatives on their biological activity.

PositionSubstituentEffect on ActivityReference
C5ChloroIncreased antiproliferative activity and binding affinity acs.orgmdpi.com
C5MethoxyReduced antiproliferative activity compared to chloro rsc.org
C6ChloroDrastically reduced binding affinity compared to C5-chloro acs.org
C3H, methoxyvinyl, ethoxymethyl, hydroxymethyl, phenylDecreasing antiproliferative activity with increasing substituent size nih.gov
C1MethylRestored potency in certain derivatives acs.org

Impact of N-Phenyl Substitution on Biological Efficacy and Selectivity

The N-phenyl group of N-phenyl-1H-indole-2-carboxamides offers another avenue for structural modification to fine-tune biological activity and selectivity. Studies have shown that substitutions on this phenyl ring can be varied without a significant loss of allosteric modulatory activity at the CB1 receptor. nih.gov This allows for the introduction of various functional groups to probe for improved properties.

In the context of antiproliferative agents, the substitution pattern on the N-phenethyl moiety was found to be crucial. For a series of 5-chloro-indole-2-carboxylates, the activity was found to increase in the order of m-piperidine > p-pyrrolidine > H > p-2-methylpyrrolidine > p-piperidine substitution on the phenyl ring of the phenethyl group. nih.gov This highlights the importance of both the nature and the position of the substituent on the N-phenyl ring for achieving optimal biological activity.

For indole-2-carboxamides with antioxidant properties, dichlorination at both the ortho- and para-positions of the benzamide (B126) residue was found to be necessary for maximal inhibitory effect on superoxide (B77818) anions. tandfonline.com In general, halogenated derivatives were more active than their non-halogenated counterparts. tandfonline.com However, a non-halogenated benzamide derivative with a para-fluoro benzyl (B1604629) ring on the indole nitrogen also showed significant superoxide anion scavenging activity, suggesting a positive contribution from this substituent. tandfonline.com

The following table illustrates the impact of N-phenyl substitutions on the biological efficacy of indole-2-carboxamide derivatives.

N-Phenyl Moiety SubstitutionBiological Activity ContextObservationReference
4-(piperidin-1-yl)phenethylCB1 allosteric modulationCan be varied without significant loss of activity nih.gov
m-piperidine on phenethylAntiproliferativeMost potent among tested substitutions nih.gov
p-pyrrolidine on phenethylAntiproliferativeSecond most potent nih.gov
Unsubstituted phenethylAntiproliferativeModerately potent nih.gov
p-2-methylpyrrolidine on phenethylAntiproliferativeLess potent than unsubstituted nih.gov
p-piperidine on phenethylAntiproliferativeLeast potent nih.gov
ortho- and para-dichloro on benzamideAntioxidant (superoxide inhibition)Maximum inhibitory effect tandfonline.com
Halogenated derivativesAntioxidant (superoxide inhibition)Generally more active tandfonline.com

Role of Amide Linker and Side Chain Modifications on Molecular Recognition

The amide linker is a central feature of the indole-2-carboxamide scaffold, and its properties, along with any associated side chains, are critical for molecular recognition and biological activity. Modifications to this linker can significantly alter a compound's potency and even its mechanism of action.

The length of the linker between the amide bond and the N-phenyl ring has been shown to be a critical factor for the allosteric modulation of the CB1 receptor. acs.org A two-carbon linker was found to be essential, as shortening the linker to one carbon abolished the allosteric effects. acs.org In the context of antitubercular agents, introducing an extra spacer to the amide linker tethering the indole ring and a phenyl moiety was found to be unfavorable for activity. nih.gov Conversely, adding a methylene (B1212753) spacer between the amide nitrogen and a cyclohexyl ring resulted in almost the same high potency as the analog without the spacer, indicating that the impact of linker modification is context-dependent. rsc.orgnih.gov

Complete replacement of the carboxamide linker has also been explored. In a study on mycobactericidal agents, replacing the amide with an amine (indolylmethylamine) led to a significant improvement in water solubility while maintaining potent activity. nih.gov This suggests that while the amide group is a common and effective linker, it is not always essential for potent activity, and its replacement can lead to improved physicochemical properties. nih.gov Reversing the amide linker was also shown to restore potency in a series of anti-Trypanosoma cruzi agents. acs.org

The table below provides examples of how modifications to the amide linker and side chains affect the biological activity of indole-2-carboxamide derivatives.

ModificationBiological ContextEffectReference
Shortening N-phenethyl linker from 2 to 1 carbonCB1 allosteric modulationAbolished activity acs.org
Introducing extra spacer in N-phenyl linkerAntitubercularUnfavorable for activity nih.gov
Adding methylene spacer in N-cyclohexyl linkerAntitubercularMaintained high potency rsc.orgnih.gov
Replacing carboxamide with an amineMycobactericidalImproved water solubility, maintained potency nih.gov
Reversing the amide linkerAnti-Trypanosoma cruziRestored potency acs.org
N-methylation of the amideAnti-Trypanosoma cruziMaintained potency acs.org

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its ability to bind to a biological target and elicit a response. For indole-2-carboxamide derivatives, conformational analysis has revealed key insights into their mechanism of action.

In a study of indole-2-carboxamides as EGFR/CDK2 dual inhibitors, molecular docking studies showed that potent compounds adopt a U-shaped conformation within the EGFR active site, allowing the indole ring to interact with key amino acid residues like LEU 694. nih.gov The ability of a compound to adopt this specific conformation is therefore directly correlated with its inhibitory activity.

The conformation of the side chain can also be critical. For anti-Trypanosoma cruzi agents, methylating both the amide and the indole nitrogen was proposed to restore potency by returning the compound to its bioactive spatial orientation. acs.org This suggests that even small modifications can have a significant impact on the molecule's preferred conformation and, consequently, its biological activity.

Mechanistic Elucidation of Biological Activities

Investigation of Molecular Targets and Binding Modes

The indole-2-carboxamide scaffold has been identified as a versatile pharmacophore capable of interacting with a range of biological targets, including enzymes and receptors critical to disease pathology.

Mycobacterial Membrane Protein Large 3 (MmpL3): The MmpL3 transporter is a crucial enzyme in Mycobacterium tuberculosis (Mtb), responsible for the translocation of trehalose (B1683222) monomycolate (TMM) across the cell membrane, a vital step in the formation of the mycobacterial outer membrane. acs.org Inhibition of MmpL3 leads to a rapid bactericidal effect, making it a prime target for novel antitubercular drugs. acs.orgresearchgate.net Indole-2-carboxamides have been identified as a potent class of MmpL3 inhibitors. nih.govelsevier.comjohnshopkins.edu Studies on N-phenyl indole-2-carboxamide analogues have demonstrated good anti-TB activities. nih.gov Docking studies of related compounds, such as indoleamide ligand ICA38, show a binding profile within the MmpL3 active site, suggesting a direct mechanism of inhibition. elsevier.com The high lipophilicity of many active indoleamides is thought to facilitate their diffusion through the lipid-rich mycobacterial cell wall to reach their MmpL3 target. nih.gov

Fructose-1,6-bisphosphatase (FBPase): FBPase is a key regulatory enzyme in gluconeogenesis, the process of generating glucose in the liver. nih.govnih.gov Its inhibition is a therapeutic strategy for type 2 diabetes. nih.govdoi.org Indole (B1671886) derivatives have been developed as allosteric inhibitors of FBPase, binding to the AMP allosteric site. nih.govdoi.org While specific data for 5-methyl-N-phenyl-1H-indole-2-carboxamide is not extensively detailed, studies on related indole structures show that substitutions on the indole ring are critical for activity. For instance, a nitro group at the 7-position was found to be key for the binding interaction with FBPase in one series of derivatives. doi.org The development of N-arylsulfonyl-indole-2-carboxamide derivatives has also yielded potent noncompetitive FBPase inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose mutation or amplification is implicated in various cancers. nih.gov Several indole-based compounds have been developed as EGFR inhibitors. nih.govnih.gov A new series of 5-substituted-3-ethylindole-2-carboxamides were designed as potential dual inhibitors of EGFR and Cyclin-Dependent Kinase-2 (CDK2). researchgate.netrsc.org While not the exact target compound, a close analogue, 3-Ethyl-5-methyl-N-phenethyl-1H-indole-2-carboxamide (5c), showed inhibitory activity against both EGFR and CDK2. researchgate.netrsc.org Docking studies of related 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives into the EGFR active site revealed a strong fit and high binding affinities, suggesting a robust interaction with the kinase domain. nih.gov

Compound IDModifications from Target CompoundTarget(s)IC₅₀ (nM)Source
5c 3-ethyl, N-phenethylEGFR124 ± 10 researchgate.netrsc.org
CDK246 ± 05 rsc.org
5g 3-ethyl, N-(4-morpholinophenethyl)EGFR102 ± 09 rsc.org
CDK233 ± 04 rsc.org
5i 3-ethyl, N-(4-(4-methylpiperazin-1-yl)phenethyl)EGFR94 ± 08 rsc.org
5j 3-ethyl, N-(4-(pyrrolidin-1-yl)phenethyl)EGFR85 ± 07 rsc.org
Erlotinib Reference DrugEGFR80 rsc.org

This table presents data for analogues of this compound to illustrate the potential activity of the scaffold.

Transient Receptor Potential Vanilloid Type-1 (TRPV1): The TRPV1 ion channel is a well-known nocitransducer involved in pain and inflammation. mdpi.com While many agents target TRPV1, indole-2-carboxamides have been explored as a novel class of agonists for this channel. mdpi.com Research into a series of N-substituted-1-methyl-1H-indole-2-carboxamides demonstrated that these compounds can act as effective TRPV1 agonists. mdpi.com For example, N-Benzyl-1-methyl-1H-indole-2-carboxamide was identified as a promising candidate from this class. mdpi.com Positive allosteric modulators (PAMs) of TRPV1 can also produce prolonged analgesia by potentiating the effects of endogenous or exogenous agonists, suggesting another potential mechanism for related compounds. nih.gov

Cannabinoid Receptor 1 (CB1): The CB1 receptor is a G-protein coupled receptor (GPCR) that is a key target in the central nervous system. nih.gov Allosteric modulation of CB1 offers a way to fine-tune the receptor's function, avoiding the side effects associated with direct agonists. nih.gov The indole-2-carboxamide scaffold has been central to the development of CB1 allosteric modulators. nih.govnih.govunc.edu Structure-activity relationship studies show that substitutions at the C3 and C5 positions of the indole ring are important. unc.edu Specifically, short alkyl groups at C3 and a chloro or fluoro group at C5 enhance the activity of negative allosteric modulators. unc.edu These findings suggest that the 5-methyl group in this compound would influence its modulatory profile at the CB1 receptor.

Cellular Pathway Interrogation

Beyond direct target engagement, the biological effects of these compounds are manifested through the complex interplay of cellular signaling cascades.

The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. Indole-2-carboxamide derivatives have been shown to trigger this process through the intrinsic mitochondrial pathway. nih.gov This pathway is characterized by the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. ijper.orgnih.govbohrium.com Pro-apoptotic proteins like Bax promote cytochrome c release, while anti-apoptotic proteins like Bcl-2 inhibit it. ijper.orgbohrium.com

Studies on 5-chloro-indole-2-carboxamide derivatives demonstrated their ability to significantly increase the levels of Bax while decreasing the levels of Bcl-2. nih.govtandfonline.com This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c. researchgate.net Once in the cytosol, cytochrome c contributes to the formation of the apoptosome, leading to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. researchgate.netnih.gov Indeed, potent indole-2-carboxamide derivatives have been shown to elevate the levels of caspases-3, -8, and -9, confirming their role as inducers of the apoptotic cascade. nih.govtandfonline.com

Compound IDModifications from Target CompoundApoptotic EffectCell LineSource
15 5-chloro, 3-hydroxymethyl, N-(4-morpholinophenethyl)Increased Caspase-3, -8, -9; Increased Bax; Decreased Bcl-2- nih.gov
19 5-chloro, 3-hydroxymethyl, N-(4-(pyrrolidin-1-yl)phenethyl)Increased Caspase-3, -8, -9; Increased Bax; Decreased Bcl-2- nih.gov
5f 5-chloro, 3-(2-methoxyvinyl), N-(4-(2-methylpyrrolidin-1-yl)phenethyl)Increased Caspase-3 (~8x vs control); Increased Caspase-8; Increased Bax; Decreased Bcl-2Panc-1 tandfonline.com
5g 5-chloro, 3-(2-methoxyvinyl), N-(4-morpholinophenethyl)Increased Caspase-3 (~8x vs control); Increased Caspase-8; Increased Bax; Decreased Bcl-2Panc-1 tandfonline.com

This table presents data for analogues of this compound to illustrate the pro-apoptotic potential of the scaffold.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation. nih.govnih.gov The NF-κB pathway, in particular, controls the expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Inhibition of these pathways is a key strategy for developing anti-inflammatory drugs. nih.gov While direct evidence for this compound is limited, various compounds have been shown to exert anti-inflammatory effects by suppressing the phosphorylation and nuclear translocation of NF-κB. nih.gov Similarly, regulation of the MAPK/activator protein-1 (AP-1) signaling pathway is another mechanism by which phenolic compounds can impede the production of inflammatory mediators. nih.gov Given the diverse biological activities of the indole nucleus, modulation of these inflammatory cascades represents a plausible mechanism of action.

The primary mechanism for the growth inhibition of Mycobacterium tuberculosis by indole-2-carboxamides is the disruption of cell wall synthesis. researchgate.netnih.gov This is achieved through the direct inhibition of the MmpL3 protein. acs.orgnih.gov MmpL3 is essential for flipping TMM from the cytoplasm to the periplasmic space. acs.org By inhibiting MmpL3, indole-2-carboxamides block the supply of mycolic acid precursors to the cell wall assembly machinery, specifically the antigen 85 complex. nih.govnih.gov This leads to an intracellular accumulation of TMM and a significant reduction in cell wall mycolation, ultimately compromising the structural integrity of the bacterium and leading to cell death. nih.gov The potent activity of these compounds against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mtb strains highlights the effectiveness of targeting this essential pathway. researchgate.net

Omics-Based Approaches for Target Deconvolution

Chemoproteomics and Activity-Based Protein Profiling (ABPP): These techniques could be employed to identify the direct protein targets of this compound within a complex biological sample. By using a chemically modified version of the compound as a probe, it is possible to "fish out" its binding partners from a cell lysate, which can then be identified by mass spectrometry. This would provide a comprehensive overview of the compound's interactome.

Transcriptomics: Analyzing changes in the transcriptome (the complete set of RNA transcripts) of cells treated with the compound can reveal which genes and signaling pathways are affected. For example, a study on a different indole-2-carboxamide derivative used transcriptome resequencing to identify the downregulation of genes involved in tumor progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK), as part of its antitumor mechanism. ethz.ch A similar approach for this compound could elucidate its specific effects on gene expression.

Metabolomics: Studying the metabolomic profile of cells after treatment can provide insights into the metabolic pathways that are perturbed by the compound. This can help to understand the functional consequences of target engagement.

The application of these omics technologies would be invaluable in comprehensively deconvoluting the mechanism of action of this compound and identifying both its primary targets and any off-target effects.

Summary and Future Perspectives

Research in Antimicrobial Chemotherapy

The indole (B1671886) core is associated with a variety of anti-infective properties. nih.gov Derivatives of this compound have been evaluated for their potential to combat bacterial, fungal, and mycobacterial pathogens.

Research has demonstrated that the "5-methylindole" moiety, a key structural component of the target compound, possesses direct bactericidal capabilities. nih.govdoaj.org Studies show it can effectively kill a variety of Gram-positive pathogens, such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov The bactericidal effect was found to be concentration-dependent. nih.gov Gram-negative bacteria appear to be more sensitive to 5-methylindole (B121678) than Gram-positive bacteria. nih.gov

Furthermore, investigations into the broader indole-2-carboxamide class show significant antibacterial potential. For instance, a derivative, N-(2H- nih.govnih.govoxazino[6,5-b]quinolin-3(4H)-yl)-5-chloro-3-phenyl-1H-indole-2-carboxamide, which shares the N-phenyl and substituted position 5 characteristics, exhibited potent antibacterial activity, with an activity index of 0.95 compared to the standard drug Gentamicin. nih.gov This highlights the contribution of the substituted N-phenyl-indole-2-carboxamide framework to antibacterial efficacy.

Bacterial PathogenTypeMIC (mM)Reference
Escherichia coliGram-Negative8 nih.gov
Pseudomonas aeruginosaGram-Negative16 nih.gov
Shigella flexneriGram-Negative2 nih.gov

While the indole scaffold is generally recognized for its potential antifungal properties, specific data on this compound is limited. nih.gov However, research into related heterocyclic structures provides context for its potential activity. For example, a series of N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which contain an N-phenyl carboxamide moiety, were synthesized and evaluated for antifungal activity. mdpi.com Similarly, another study on 5-methyl-1H-1,2,3-triazole-4-carboxyl amide analogues found that some derivatives exhibited good fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov These findings in related but distinct chemical classes suggest that the N-phenyl carboxamide and 5-methyl features could contribute to antifungal effects, though direct evidence for the indole-based compound is needed.

The indole-2-carboxamide scaffold is a well-established platform for potent antitubercular agents. acs.org The "5-methylindole" component has been shown to be capable of killing Mycobacterium tuberculosis (Mtb). nih.govdoaj.org

More specifically, studies have highlighted the importance of the N-phenyl indole-2-carboxamide structure. Research has shown that N-phenyl indole-2-carboxamide analogues exhibit significant anti-TB activity, with Minimum Inhibitory Concentration (MIC) values of 1.7 and 3.8 μM. nih.gov A separate study on N-phenylindole derivatives identified potent compounds against the Mtb H37Rv strain with MIC values as low as 0.0625 µg/mL. nih.gov These compounds are believed to exert their effect by targeting essential mycobacterial enzymes. The trehalose (B1683222) monomycolate transporter MmpL3 and the polyketide synthase Pks13 have been identified as likely targets for indole-2-carboxamide and N-phenylindole derivatives, respectively. acs.orgnih.gov The potent activity of these closely related structures underscores the high potential of this compound as an antitubercular agent.

Compound Class/DerivativeTargetMICReference
N-phenyl indole-2-carboxamide analogue 1Not Specified1.7 µM nih.gov
N-phenyl indole-2-carboxamide analogue 2Not Specified3.8 µM nih.gov
N-phenylindole derivative (Compound 45)Pks130.0625 µg/mL nih.gov
N-phenylindole derivative (Compound 58)Pks130.125 µg/mL nih.gov
Indole-2-carboxamide (General)MmpL3Potent Activity acs.org

Antineoplastic and Antiproliferative Investigations

The indole framework is a cornerstone in the development of anticancer agents, with many derivatives showing promise in preclinical models. nih.gov The 2-phenyl indole structure, in particular, is noted for its anti-proliferative effects. omicsonline.org

While direct studies on this compound are not available, extensive research on closely related analogues demonstrates potent inhibition of cancer cell growth. A series of 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamides (differing by a chloro at position 5 and an N-phenethyl vs. N-phenyl group) showed significant antiproliferative activity against breast (MCF-7), lung (A-549), and pancreatic (Panc-1) cancer cell lines. nih.gov One derivative, in particular, exhibited a mean GI₅₀ (concentration for 50% growth inhibition) of 0.95 µM across the tested cell lines. nih.gov

Another study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides found derivatives with even greater potency, with GI₅₀ values as low as 29 nM against a panel of four cancer cell lines. nih.govtandfonline.com These findings suggest that the 5-substituted indole-2-carboxamide scaffold is a powerful platform for developing antiproliferative agents.

Compound Derivative ClassCancer Cell LineGI₅₀ ValueReference
5-chloro-3-methyl-N-phenethyl-indole-2-carboxamide (Cmpd 5e)MCF-7 (Breast)0.80 µM nih.gov
5-chloro-3-methyl-N-phenethyl-indole-2-carboxamide (Cmpd 5e)A-549 (Lung)0.95 µM nih.gov
5-chloro-3-methyl-N-phenethyl-indole-2-carboxamide (Cmpd 5e)Panc-1 (Pancreatic)1.00 µM nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Cmpd 5f)Panel Mean29 nM nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Cmpd 5g)Panel Mean31 nM nih.gov

The antiproliferative effects of indole-2-carboxamide derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on 5-chloro-substituted analogues provide significant mechanistic insight.

In one study, active 5-chloro-3-methyl-N-phenethyl-indole-2-carboxamide derivatives were found to induce apoptosis by increasing the levels of key pro-apoptotic proteins. nih.gov This included the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3). nih.gov Furthermore, the compounds elevated levels of cytochrome C and the pro-apoptotic protein Bax, while simultaneously decreasing levels of the anti-apoptotic protein Bcl-2. nih.gov

Similar results were observed with 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives. nih.govtandfonline.com The most potent compounds were shown to be strong activators of caspase-3, increasing its protein levels by approximately 8-fold compared to untreated cells. nih.govtandfonline.com These derivatives also significantly raised the levels of caspase-8 and Bax, while causing a down-regulation of Bcl-2. nih.govtandfonline.com This consistent pattern of activity across different series of analogues strongly suggests that the induction of the intrinsic and extrinsic apoptotic pathways is a key mechanism of action for this class of compounds.

Compound Derivative ClassApoptotic MarkerObserved EffectReference
5-chloro-3-methyl-N-phenethyl-indole-2-carboxamidesCaspase-3, -8, -9Increased Levels nih.gov
5-chloro-3-methyl-N-phenethyl-indole-2-carboxamidesCytochrome CIncreased Levels nih.gov
5-chloro-3-methyl-N-phenethyl-indole-2-carboxamidesBax (Pro-apoptotic)Increased Levels nih.gov
5-chloro-3-methyl-N-phenethyl-indole-2-carboxamidesBcl-2 (Anti-apoptotic)Decreased Levels nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesCaspase-3~8-fold increase vs. control nih.govtandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesCaspase-8~25-fold increase vs. control nih.govtandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesBax (Pro-apoptotic)~37-fold increase vs. control nih.govtandfonline.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesBcl-2 (Anti-apoptotic)Down-regulation nih.govtandfonline.com

Research in Neglected Tropical Diseases: Anti-Trypanosomal Activity (e.g., Chagas Disease)

Chagas disease, a neglected tropical disease caused by the parasite Trypanosoma cruzi, presents a significant global health challenge with limited treatment options. nih.govrsc.org In the quest for new therapeutic avenues, a series of 1H-indole-2-carboxamides were identified and optimized for their activity against T. cruzi. nih.govnih.gov

Initial phenotypic screening identified indole derivatives as promising anti-trypanosomal agents. nih.govrsc.org Subsequent medicinal chemistry efforts focused on enhancing the potency and physicochemical properties of these compounds. nih.govnih.gov However, researchers encountered challenges with metabolic stability and plasma exposure in early lead compounds. nih.govrsc.orgnih.gov Despite these hurdles, a lead compound from this series demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.gov This proof-of-concept study underscored the potential of the indole-2-carboxamide scaffold in combating T. cruzi infection. nih.gov The primary mechanism of action for some of these compounds was identified as the inhibition of CYP51, a crucial enzyme in the parasite. nih.govrsc.orgnih.gov

Compound ClassTarget OrganismKey FindingsChallenges
1H-indole-2-carboxamidesTrypanosoma cruziDemonstrated antiparasitic activity in acute and chronic Chagas disease mouse models.Limited plasma exposure and unfavorable metabolic stability. nih.govrsc.orgnih.gov

Anti-Inflammatory and Immunomodulatory Research

The anti-inflammatory and immunomodulatory potential of indole-2-carboxamide derivatives has been explored in various preclinical models. A study on N-pyridinyl(methyl)-indole-2- and 3-(alkyl)carboxamides revealed their ability to inhibit inflammation in a carrageenan-induced rat paw edema model. tandfonline.com Specifically, N-(4,6-dimethylpyridin-2-yl)-(1-methylindol-2-yl)carboxamide showed a moderate inhibitory effect. tandfonline.com

Furthermore, research into S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives has shed light on the immunomodulatory properties of related indole compounds. researchgate.net Certain compounds in this series demonstrated a significant inhibitory effect on PHA-activated T-cell proliferation, suggesting a potential for selective immunosuppression. researchgate.net These compounds were also found to have a stimulatory effect on the proinflammatory cytokine IL-1β, while showing no effect on IL-4 and nitric oxide production, indicating a nuanced immunomodulatory profile. researchgate.net

Compound SeriesAssayKey Findings
N-pyridinyl(methyl)-indole-2-carboxamidesCarrageenan-induced rat paw edemaExhibited anti-inflammatory activity. tandfonline.com
S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thionesT-cell proliferation assayInhibited T-cell proliferation, suggesting immunomodulatory potential. researchgate.net

Antiviral Therapeutic Exploration

The broad-spectrum antiviral potential of the indole scaffold has prompted investigations into various derivatives. Research on indole-2-carboxylate (B1230498) derivatives has demonstrated their in vitro activity against a range of DNA and RNA viruses. nih.gov One particular compound, 8f, exhibited a notable selective index against Coxsackie B3 virus. nih.gov Structure-activity relationship (SAR) studies indicated that an acetyl substituent at the amino group was detrimental to antiviral activity against RNA viruses. nih.gov

In another study, flavone (B191248) derivatives incorporating carboxamide fragments were evaluated for their antiviral properties against the tobacco mosaic virus (TMV). mdpi.com Molecular docking studies suggested that the indole moiety within these hybrid molecules could form hydrogen bonds with the TMV coat protein, potentially inhibiting viral assembly. mdpi.com

Compound ClassVirusKey Findings
Indole-2-carboxylate derivativesCoxsackie B3 virus, Influenza ADemonstrated broad-spectrum antiviral activity in vitro. nih.gov
Flavone derivatives with carboxamide fragmentsTobacco Mosaic Virus (TMV)The indole moiety was suggested to interact with the viral coat protein. mdpi.com

Investigation of Metabolic Regulatory Effects (e.g., Antihyperlipidemic Activity, Antidiabetic Potential)

The therapeutic potential of indole-2-carboxamides extends to metabolic disorders, with several studies highlighting their antihyperlipidemic effects. A series of novel N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides were synthesized and evaluated for their ability to lower lipid levels in a Triton WR-1339-induced hyperlipidemic rat model. nih.gov These compounds demonstrated significant lipid-lowering effects. nih.gov

Similarly, N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives have shown potent lipid-lowering activity. researchgate.netnih.gov In hyperlipidemic rats, these compounds significantly reduced elevated plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels. researchgate.netnih.gov These findings suggest that the indole-2-carboxamide scaffold is a promising framework for the development of new agents to manage hyperlipidemia.

Compound SeriesModelKey Findings
N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamidesTriton WR-1339-induced hyperlipidemic ratsExhibited significant antihyperlipidemic activity. nih.gov
N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamidesTriton WR-1339-induced hyperlipidemic ratsReduced plasma triglycerides and increased HDL-cholesterol. researchgate.netnih.gov

Neuroprotective Studies (e.g., Cerebral Ischemia-Reperfusion Injury)

The neuroprotective effects of indole-2-carboxamide derivatives have been investigated in the context of cerebral ischemia-reperfusion injury. A study on a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative, identified as a brain-type glycogen (B147801) phosphorylase inhibitor, demonstrated its protective effects against hypoxic-ischemic brain injury. nih.gov This compound was found to alleviate hypoxia/reoxygenation injury in astrocytes by improving cell viability, reducing LDH leakage, and decreasing intracellular glucose content and post-ischemic reactive oxygen species (ROS) levels. nih.gov Furthermore, it was shown to improve cellular energy metabolism and inhibit apoptosis. nih.gov

Another related compound, 5-methoxyindole-2-carboxylic acid, has also been shown to afford neuroprotection against stroke injury. nih.gov Its mechanism of action involves preserving mitochondrial function and attenuating oxidative stress. nih.gov These studies highlight the potential of the indole-2-carboxamide core structure in the development of therapies for ischemic brain injury.

CompoundConditionKey Findings
5-chloro-N-phenyl-1H-indole-2-carboxamide derivativeCerebral Ischemia-Reperfusion InjuryAlleviated astrocyte injury, improved energy metabolism, and inhibited apoptosis. nih.gov
5-methoxyindole-2-carboxylic acidStroke InjuryPreserved mitochondrial function and attenuated oxidative stress. nih.gov

Computational Chemistry and in Silico Modeling in Indole 2 Carboxamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of novel molecules and guiding the design of more potent analogues. nih.govmdpi.com

Three-dimensional QSAR (3D-QSAR) methods provide insights into how the steric and electrostatic fields of a molecule influence its biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques.

In a study on indole-2-carboxamide derivatives targeting human liver glycogen (B147801) phosphorylase a (HLGPa), both CoMFA and CoMSIA models were successfully developed. nih.gov The models yielded high cross-validated correlation coefficient (q²) values, indicating strong predictive power. nih.gov Specifically, the CoMFA model had a q² of 0.697, and the CoMSIA model had a q² of 0.622. nih.gov These models helped to understand the structural requirements for potent inhibition and provided clear guidelines for designing new inhibitors. nih.gov

Similarly, a 3D-QSAR study on N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors also produced robust CoMFA and CoMSIA models. mdpi.com The models showed good predictive ability with a CoMFA q² of 0.709 and a CoMSIA q² of 0.716. mdpi.com These results highlighted the key structural features necessary for inhibitory activity. mdpi.com

Table 1: 3D-QSAR Model Validation for Indole-2-Carboxamide Derivatives

TargetQSAR Methodq² (Cross-validated R²)R² (Non-validated R²)Predictive r² (r²_pred)Reference
Human Liver Glycogen Phosphorylase a (HLGPa)CoMFA0.697-- nih.gov
Human Liver Glycogen Phosphorylase a (HLGPa)CoMSIA0.622-- nih.gov
Fructose-1,6-bisphosphatase (FBPase)CoMFA0.7090.9790.932 mdpi.com
Fructose-1,6-bisphosphatase (FBPase)CoMSIA0.7160.9780.890 mdpi.com
Janus Kinase 2 (JAK2)3D-QSAR (PLS)0.950.97- nih.gov

QSAR studies can be broadly categorized as ligand-based or structure-based. Ligand-based approaches are utilized when the 3D structure of the biological target is unknown, relying solely on the structural information of a set of active and inactive molecules. nih.gov Structure-based methods, conversely, leverage the known 3D structure of the target protein to inform the model. mdpi.com

A ligand-based 3D-QSAR study was performed on pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors, resulting in a highly predictive model. nih.gov In another study, QSAR models were developed for isatin (B1672199) and indole-based compounds to predict their inhibitory activity against the SARS-CoV 3CLpro enzyme, demonstrating the utility of these models in identifying promising leads. nih.govresearchgate.net Research on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides used QSAR to identify that topological parameters were important for describing the antimicrobial activity of the compounds. researchgate.net

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for binding to a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to search large compound databases in a process called virtual screening, efficiently identifying potential new hits. mdpi.com

For instance, a pharmacophore model for N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors was developed and used for virtual screening, leading to the identification of twelve potential hit compounds. mdpi.com Similarly, a pharmacophore hypothesis for pyrido-indole derivatives as JAK2 inhibitors was identified, consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov Virtual screening has also been successfully applied to discover indole (B1671886) derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase ATPase. nih.govacs.org

Molecular Docking and Binding Affinity Prediction for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding the binding mode of a ligand within the active site of a protein and for predicting its binding affinity. nih.govmdpi.com

In research on indole-2-carboxamide derivatives as potential antiproliferative agents, molecular docking was used to investigate the binding modes of the compounds within the active sites of EGFR, BRAFV600E, and VEGFR-2. nih.govmdpi.com The docking scores helped to explain the relative antiproliferative effects of the synthesized compounds. nih.govmdpi.com For example, docking studies of N-(1-adamantyl)-indole-2-carboxamide derivatives into the MmpL3 active site of Mycobacterium tuberculosis helped to rationalize their potent antitubercular activity. nih.gov The docking results revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov For example, in a study of N-arylsulfonyl-indole-2-carboxamides, hydrogen bonds were observed between a potent inhibitor and residues Gly26, Leu30, and Thr31 at the binding site of FBPase. mdpi.com

Table 2: Example of Molecular Docking Scores for Indole-2-Carboxamide Derivatives

Compound SeriesTarget ProteinExample CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
N-rimantadine indoleamidesMmpL3Compound 8f-13.9- nih.gov
N-rimantadine indoleamidesMmpL3Compound 8g-14.4- nih.gov
N-arylsulfonyl-indole-2-carboxamidesFBPaseCompound 75-Gly26, Leu30, Thr31 mdpi.com
Indole-2-carboxamidesEGFRErlotinib (Reference)-10.70Met769, Leu694, Leu820 nih.gov
Indole-2-carboxamidesEGFRCompound IV-7.79Met769, Thr830, Leu820 nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex, validate docking poses, and explore conformational changes that may occur upon ligand binding. mdpi.com

In the study of N-arylsulfonyl-indole-2-carboxamide FBPase inhibitors, 50-nanosecond MD simulations were performed on complexes identified through virtual screening and docking. mdpi.com The results indicated that the screened compounds could bind stably to FBPase in a dynamic environment, confirming the rationality of the docking results. mdpi.com Similarly, MD simulations of M. tuberculosis GyrB in complex with indole derivative inhibitors suggested that hydrogen bond interactions with the Asp79 residue are crucial for high-affinity binding. acs.org

In Silico Prediction of Pharmacokinetic Profiles (e.g., Metabolic Stability Prediction)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govresearchgate.net Predicting properties like metabolic stability, oral bioavailability, and potential toxicity helps to prioritize compounds with favorable drug-like characteristics, reducing late-stage attrition. japsonline.com

For a series of indole-2-carboxamide derivatives, in silico ADME studies predicted that the compounds have acceptable bioavailability and pharmacokinetic profiles. nih.gov In another study, researchers identified that methyl groups on the indole moiety of an indole-2-carboxamide derivative represented a potential metabolic liability, susceptible to oxidation. nih.gov This insight guided the synthesis of new analogues with more metabolically stable halogens, which resulted in compounds with enhanced activity. nih.gov The metabolic stability of indole-2-carboxamide derivatives has been evaluated in vitro using human and mouse liver microsomes or S9 fractions, with computational predictions often preceding these experimental assays. acs.orgnih.govacs.org For example, a study on indole-2-carboxamides for antiplasmodial activity showed that new derivatives possessed improved metabolic stability in human microsomes. acs.org

Computational Assessment of Blood-Brain Barrier Penetration

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. nih.govfrontiersin.org The BBB is a highly selective physiological barrier that protects the brain from harmful substances while regulating the passage of essential molecules. nih.govunivie.ac.at For drugs targeting the CNS, overcoming this barrier is a major hurdle in the discovery and development process. frontiersin.orgarxiv.org It is estimated that only a small fraction, approximately 2%, of small molecules can effectively penetrate the BBB. frontiersin.org Consequently, computational, or in silico, methods are invaluable tools used in the early stages of drug design to predict the BBB permeability of novel compounds, thereby saving significant time and resources. univie.ac.atresearchgate.net

These predictive models have grown in sophistication, ranging from simple rule-based systems to complex machine learning and artificial neural network algorithms. researchgate.netbohrium.com Early models often relied on a few key physicochemical descriptors that govern passive diffusion across the lipid membranes of the endothelial cells forming the BBB. nih.gov Key parameters frequently used in these quantitative structure-activity relationship (QSAR) models include:

Lipophilicity (logP): A measure of a compound's solubility in fats versus water. Higher lipophilicity is generally favored for membrane permeation. researchgate.netnih.gov

Polar Surface Area (PSA): The sum of the van der Waals surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. Lower PSA is generally associated with better BBB penetration. researchgate.netnih.gov

Molecular Weight (MW): Smaller molecules (typically under 400-600 Da) tend to cross the BBB more readily. researchgate.net

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can influence a molecule's ability to desolvate and enter the lipid membrane. A rule of thumb suggests that the sum of nitrogen and oxygen atoms should be five or less for a higher chance of brain permeation. frontiersin.org

In the context of indole-2-carboxamide research, in silico tools have been specifically applied to assess the drug-like properties of new analogues. In one study focused on developing novel indole-2-carboxamide derivatives, computational analysis using ACD/Percepta software predicted that the designed compounds were likely to cross the blood-brain barrier. nih.gov This prediction was a key step before proceeding with synthesis and biological evaluation for CNS-related applications, such as for pediatric glioblastoma multiforme. nih.gov This highlights the integral role of computational assessment in guiding the design of indole-2-carboxamides intended for CNS targets. The predicted lipophilicity (ClogP) was also shown to correlate with the bioactivity of certain derivatives in this class. nih.gov

The following table summarizes key physicochemical properties, often used in computational BBB prediction models, for the parent compound and a related derivative mentioned in the literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )ClogP (Calculated)Polar Surface Area (Ų)Reference
5-methyl-N-phenyl-1H-indole-2-carboxamideC₁₆H₁₄N₂O250.303.84 (example)41.57 nih.gov
5-chloro-N-phenyl-1H-indole-2-carboxamideC₁₅H₁₁ClN₂O270.724.15 (example)41.57 mdpi.comnih.gov

Note: ClogP values are illustrative examples based on typical calculations for these structures; actual values may vary depending on the algorithm used.


Future Perspectives and Emerging Directions in Indole 2 Carboxamide Research

Application of Advanced Drug Design Paradigms

The future of indole-2-carboxamide research will heavily rely on the integration of sophisticated drug design strategies to enhance potency, selectivity, and pharmacokinetic profiles.

Fragment-Based Drug Design (FBDD): This approach involves screening libraries of small, low-complexity molecules (fragments) to identify those that bind to a biological target. These fragments can then be grown or linked together to create more potent lead compounds. For the indole-2-carboxamide scaffold, FBDD can be instrumental in identifying key interaction points within a target's binding site, guiding the rational design of more effective derivatives.

De Novo Design: Computational algorithms are utilized in de novo design to construct novel molecules with desired properties from the ground up. By defining a set of constraints based on the target's structure and desired pharmacological effects, these programs can generate novel indole-2-carboxamide analogues with optimized binding and activity. This approach has the potential to explore uncharted chemical space and lead to the discovery of truly innovative drug candidates.

Discovery of Novel Biological Targets for Indole-2-Carboxamide Scaffolds

While indole-2-carboxamides have shown promise against a range of known targets, a significant future direction lies in identifying new biological pathways and proteins that can be modulated by this versatile scaffold.

High-throughput screening of diverse indole-2-carboxamide libraries against various cell lines and protein targets is a crucial first step. Several studies have already identified novel targets for this class of compounds. For instance, certain indole-2-carboxamides have been identified as inhibitors of the androgen receptor (AR) binding function 3 (BF3), offering a potential new therapeutic avenue for castration-resistant prostate cancer. researchgate.net Others have shown activity as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation. mdpi.com Furthermore, research has pointed to the mycobacterial membrane protein large 3 (MmpL3) as a target for indole-2-carboxamides, highlighting their potential as antitubercular agents. nih.govnih.govrsc.org The continued exploration of new targets will undoubtedly expand the therapeutic applications of this important chemical class.

Rational Development of Multi-Target Ligands for Complex Diseases

The multifactorial nature of many diseases, such as cancer and neurodegenerative disorders, necessitates therapeutic strategies that can modulate multiple targets simultaneously. mdpi.com The indole-2-carboxamide scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) due to its chemical tractability and ability to interact with various biological targets. mdpi.com

Recent research has demonstrated the potential of indole-2-carboxamides as dual or multi-kinase inhibitors. For example, derivatives have been designed to simultaneously inhibit epidermal growth factor receptor (EGFR) and other kinases like cyclin-dependent kinase 2 (CDK2) or VEGFR-2, which are implicated in cancer progression. acs.orgnih.govnih.govelsevierpure.com This multi-targeted approach can offer improved efficacy and potentially overcome drug resistance mechanisms that often arise with single-target agents. nih.gov The rational design of such MTDLs, guided by an understanding of the structural requirements for binding to different targets, will be a key focus of future research.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Exploring Natural Product Inspired Synthesis and Bioactivity

Natural products have historically been a rich source of inspiration for drug discovery, and the indole (B1671886) nucleus is a common motif in many biologically active natural compounds. rsc.org Future research will likely focus on the synthesis of indole-2-carboxamide analogues inspired by the complex architectures of these natural products.

This approach can lead to the discovery of compounds with novel mechanisms of action and improved biological activity. By mimicking the structural features of natural products that have been optimized through evolution for specific biological functions, researchers can develop new indole-2-carboxamide derivatives with enhanced therapeutic potential. rsc.org

Challenges and Strategic Opportunities in Translational Research

Despite the significant promise of indole-2-carboxamides, several challenges remain in their translation from preclinical discovery to clinical application. These include optimizing pharmacokinetic properties, ensuring long-term safety, and navigating the complexities of clinical trials.

A key challenge lies in developing compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Poor solubility and high metabolic instability have been observed for some indole-2-carboxamide derivatives, limiting their in vivo efficacy. acs.orgnih.gov Strategies to address these issues include the incorporation of polar functional groups and the optimization of lipophilicity.

Furthermore, the potential for off-target effects and toxicity must be carefully evaluated. Thorough preclinical safety and toxicology studies are essential to identify and mitigate any potential risks.

Strategic opportunities in translational research include the use of biomarkers to identify patient populations most likely to respond to treatment and the development of targeted drug delivery systems to enhance efficacy and reduce side effects. Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial to overcoming the hurdles of translational research and bringing new indole-2-carboxamide-based therapies to patients in need. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-N-phenyl-1H-indole-2-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via coupling reactions between indole-2-carboxylic acid derivatives and substituted anilines. For example, ethyl-1H-indole-2-carboxylate can react with aminobenzophenones in the presence of sodium ethoxide and DMF at 100–150°C, followed by purification via column chromatography (e.g., 0–30% ethyl acetate in hexane) . Key parameters include reagent stoichiometry (e.g., excess aminobenzophenone), solvent selection (DMF for solubility), and temperature control to minimize side reactions.

Q. How is structural characterization of this compound performed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm regiochemistry and substituent positions. For instance, diagnostic peaks include aromatic protons (δ ~7.0–7.5 ppm) and carboxamide NH signals (δ ~11.7 ppm in DMSO-d₆) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated within 0.6 ppm error), and elemental analysis ensures purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What preliminary biological screening models are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screens include in vitro assays targeting lipid metabolism (e.g., inhibition of hepatic lipoprotein lipase) or receptor binding (e.g., serotonin receptors due to indole’s structural similarity to tryptophan). Hyperlipidemic rat models are used for in vivo studies, monitoring triglyceride levels and liver enzyme activity .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with electron-deficient aryl amines?

  • Methodological Answer : Electron-deficient amines may require activation via microwave-assisted synthesis (e.g., 100–150°C with DMF as solvent) or alternative catalysts (e.g., HATU/DIPEA for amide bond formation). Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 acid-to-amine ratio) can enhance yields .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Cross-validation using standardized assays (e.g., fixed incubation times, controlled cell lines) is critical. For lipid-lowering studies, discrepancies may arise from model-specific factors (e.g., diet-induced vs. genetically hyperlipidemic rats). Dose-response curves and pharmacokinetic profiling (e.g., bioavailability, half-life) clarify efficacy .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Systematic substitution at the indole C5-methyl or phenyl ring (e.g., halogens, methoxy groups) is performed via modified synthetic routes. Biological testing of analogs identifies key pharmacophores. For example, replacing the methyl group with hydroxymethyl (as in related indole-2-carboxamides) alters solubility and activity .

Q. How to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C over 24–72 hours, analyzed via HPLC. Degradation products (e.g., hydrolyzed carboxamide) are identified using LC-MS. Stability in DMSO stock solutions should also be monitored .

Data-Driven Insights from Literature

  • Synthesis Yield Optimization : Sodium ethoxide in DMF at 150°C improved yields to 50–60% for similar indole-2-carboxamides .
  • Biological Activity : In hyperlipidemic rats, N-(benzoylphenyl) derivatives reduced triglycerides by 40–50% at 10 mg/kg/day .
  • Structural Trends : Hydroxymethyl substituents at C3 increased aqueous solubility by ~30% compared to alkyl chains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.